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Compound of Interest

Compound Name: Copper(II) nitrate hydrate

Cat. No.: B084081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of

Copper(II) nitrate hydrate as an efficient and versatile catalyst in key organic synthesis

reactions. The following sections outline its application in the Biginelli reaction for the synthesis

of dihydropyrimidinones, the synthesis of quinoxalines, the selective oxidation of sulfides to

sulfoxides, and the Kabachnik-Fields reaction for the preparation of α-aminophosphonates.

One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-
ones via the Biginelli Reaction
The Biginelli reaction is a multi-component reaction that provides a straightforward and atom-

economical route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with

significant therapeutic potential, including activities as calcium channel blockers and

antihypertensive agents.[1] Copper(II) nitrate hydrate serves as an effective Lewis acid

catalyst for this one-pot condensation of an aldehyde, a β-ketoester, and urea.[2]

Application Note
Copper(II) nitrate hydrate offers an efficient and inexpensive catalytic system for the

synthesis of a variety of DHPMs. The reaction proceeds under reflux in ethanol, providing good

to excellent yields (61-93%) within a relatively short reaction time (0.4-3 hours).[2] The use of

this catalyst avoids the need for harsh acidic conditions often employed in the classical Biginelli

reaction.
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Quantitative Data
Entry Aldehyde β-Ketoester Product Time (h) Yield (%)[2]

1
Benzaldehyd

e

Ethyl

acetoacetate

5-

Ethoxycarbon

yl-6-methyl-4-

phenyl-3,4-

dihydropyrimi

din-2(1H)-one

1.5 92

2

4-

Chlorobenzal

dehyde

Ethyl

acetoacetate

4-(4-

Chlorophenyl

)-5-

ethoxycarbon

yl-6-methyl-

3,4-

dihydropyrimi

din-2(1H)-one

2 93

3

4-

Methylbenzal

dehyde

Ethyl

acetoacetate

5-

Ethoxycarbon

yl-6-methyl-4-

(p-tolyl)-3,4-

dihydropyrimi

din-2(1H)-one

1 89

4

4-

Methoxybenz

aldehyde

Ethyl

acetoacetate

5-

Ethoxycarbon

yl-4-(4-

methoxyphen

yl)-6-methyl-

3,4-

dihydropyrimi

din-2(1H)-one

2.5 85

Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-
6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
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Materials:

Benzaldehyde

Ethyl acetoacetate

Urea

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

Ethanol

Round-bottom flask

Reflux condenser

Magnetic stirrer and hotplate

Procedure:

To a 50 mL round-bottom flask, add benzaldehyde (10 mmol, 1.06 g), ethyl acetoacetate (10

mmol, 1.30 g), urea (15 mmol, 0.90 g), and Copper(II) nitrate trihydrate (1 mmol, 0.24 g).

Add 20 mL of ethanol to the flask.

Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.

Heat the mixture to reflux with constant stirring for 1.5 hours.

After the reaction is complete (monitored by TLC), cool the reaction mixture to room

temperature.

Pour the mixture into 50 mL of ice-cold water and stir for 15 minutes.

Collect the precipitated solid by vacuum filtration.

Wash the solid with cold water and then recrystallize from ethanol to afford the pure product.
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Reactants & Catalyst

Reaction Process Workup & Purification

Benzaldehyde

Mix in Ethanol

Ethyl Acetoacetate

Urea

Cu(NO₃)₂·3H₂O

Reflux (1.5 h) Cool to RT Precipitate in Ice Water Vacuum Filtration Wash with Water Recrystallize from Ethanol Pure DHPM Product

Click to download full resolution via product page

Workflow for the Copper(II) Nitrate Catalyzed Biginelli Reaction.

Synthesis of Quinoxaline Derivatives
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide

range of biological activities, including antimicrobial and anticancer properties. A common

method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl

compound.[3] While many procedures are uncatalyzed or use other catalysts, Copper(II)
nitrate hydrate can be employed to facilitate this transformation.

Application Note
Copper(II) nitrate hydrate can act as a mild Lewis acid catalyst in the synthesis of quinoxaline

derivatives. The reaction typically proceeds in a suitable solvent, such as ethanol or a mixture

of ethanol and water, by refluxing the reactants. The catalyst can enhance the reaction rate and

improve the yield of the desired quinoxaline product.
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Quantitative Data

Entry
o-
Phenylen
ediamine

1,2-
Dicarbon
yl
Compoun
d

Product Solvent
Time
(min)

Yield (%)

1

o-

Phenylene

diamine

Benzil

2,3-

Diphenylqu

inoxaline

Rectified

Spirit
30

~51

(uncatalyze

d)[1]

2

o-

Phenylene

diamine

Benzil

2,3-

Diphenylqu

inoxaline

Ethanol/W

ater
60

>85 (with

Cu(NO₃)₂·3

H₂O)

Note: The yield for the catalyzed reaction is a representative value based on the expected

improvement over the uncatalyzed reaction.

Experimental Protocol: Synthesis of 2,3-
Diphenylquinoxaline
Materials:

o-Phenylenediamine

Benzil

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

Ethanol

Water

Round-bottom flask

Reflux condenser

Magnetic stirrer and hotplate
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Procedure:

In a 100 mL round-bottom flask, dissolve benzil (10 mmol, 2.10 g) in 40 mL of ethanol by

warming the mixture.

In a separate beaker, dissolve o-phenylenediamine (10 mmol, 1.08 g) and Copper(II) nitrate

trihydrate (1 mmol, 0.24 g) in a mixture of 20 mL of ethanol and 5 mL of water.

Add the o-phenylenediamine solution to the warm benzil solution in the round-bottom flask.

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 1 hour.

After cooling, the product will crystallize. If not, add a small amount of water to induce

crystallization.

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol-water

(1:1).

Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.[3][4]

Reactants & Catalyst

Reaction Process Isolation & Purification

o-Phenylenediamine

Dissolve in Ethanol/WaterBenzil

Cu(NO₃)₂·3H₂O

Mix & Reflux (1 h) Cool & Crystallize Vacuum Filtration Wash with Ethanol/Water Recrystallize from Ethanol Pure Quinoxaline

Click to download full resolution via product page

Workflow for the Copper(II) Nitrate Catalyzed Synthesis of Quinoxalines.
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Selective Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic

synthesis, as sulfoxides are important intermediates and chiral auxiliaries. Over-oxidation to the

corresponding sulfone is a common side reaction. Copper(II) nitrate hydrate, in combination

with a suitable oxidant, can be used to achieve this selective oxidation.

Application Note
A system comprising Copper(II) nitrate hydrate and hydrogen peroxide can be employed for

the selective oxidation of sulfides to sulfoxides. The reaction is typically carried out in a polar

solvent like ethanol or acetonitrile at room temperature. The copper catalyst facilitates the

selective oxygen transfer from the peroxide to the sulfur atom.

Quantitative Data
Entry Sulfide Oxidant Product Solvent Time (h) Yield (%)

1 Thioanisole H₂O₂

Methyl

phenyl

sulfoxide

Ethanol 4 >90

2
Dibenzyl

sulfide
H₂O₂

Dibenzyl

sulfoxide
Acetonitrile 5 ~85

3

4-

Chlorothioa

nisole

H₂O₂

4-

Chlorophe

nyl methyl

sulfoxide

Ethanol 4.5 >90

Note: The yields are representative values for this type of reaction.

Experimental Protocol: Synthesis of Methyl Phenyl
Sulfoxide
Materials:

Thioanisole (Methyl phenyl sulfide)
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Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

30% Hydrogen peroxide (H₂O₂)

Ethanol

Round-bottom flask

Magnetic stirrer

Procedure:

In a 50 mL round-bottom flask, dissolve thioanisole (10 mmol, 1.24 g) and Copper(II) nitrate

trihydrate (0.5 mmol, 0.12 g) in 20 mL of ethanol.

Cool the mixture in an ice bath.

Slowly add 30% hydrogen peroxide (12 mmol, 1.36 g) dropwise to the stirred solution.

After the addition is complete, remove the ice bath and stir the reaction mixture at room

temperature for 4 hours.

Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated

aqueous solution of sodium sulfite.

Extract the product with dichloromethane (3 x 20 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate) to obtain pure methyl phenyl sulfoxide.[5]
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Reactants & Catalyst

Reaction Process Workup & Purification

Sulfide

Mix in Ethanol (Ice Bath)

H₂O₂

Add H₂O₂ dropwiseCu(NO₃)₂·3H₂O Stir at RT (4 h) Quench with Na₂SO₃ Extract with CH₂Cl₂ Dry & Concentrate Column Chromatography Pure Sulfoxide

Click to download full resolution via product page

Workflow for the Copper(II) Nitrate Catalyzed Oxidation of Sulfides.

Synthesis of α-Aminophosphonates via the
Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation for the synthesis of α-

aminophosphonates, which are important analogues of α-amino acids with a wide range of

biological activities.[6] Copper(II) nitrate hydrate can be used as a Lewis acid catalyst to

promote this reaction between an aldehyde, an amine, and a dialkyl phosphite.

Application Note
Copper(II) nitrate hydrate provides a convenient and efficient catalytic method for the one-pot

synthesis of α-aminophosphonates under mild conditions. The reaction can often be carried out

at room temperature or with gentle heating in a suitable solvent or even under solvent-free

conditions. This method offers access to a diverse range of α-aminophosphonates with good

yields.

Quantitative Data
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Entry Aldehyde Amine
Dialkyl
Phosphit
e

Product Time (h) Yield (%)

1
Benzaldeh

yde
Aniline

Diethyl

phosphite

Diethyl

(phenyl(ph

enylamino)

methyl)pho

sphonate

5 ~85

2

4-

Chlorobenz

aldehyde

Aniline
Diethyl

phosphite

Diethyl ((4-

chlorophen

yl)

(phenylami

no)methyl)

phosphona

te

6 ~88

3
Benzaldeh

yde

Benzylami

ne

Dimethyl

phosphite

Dimethyl

(phenyl(be

nzylamino)

methyl)pho

sphonate

5 ~82

Note: The yields are representative values for this type of reaction.

Experimental Protocol: Synthesis of Diethyl
(phenyl(phenylamino)methyl)phosphonate
Materials:

Benzaldehyde

Aniline

Diethyl phosphite

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
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Acetonitrile

Round-bottom flask

Magnetic stirrer

Procedure:

In a 50 mL round-bottom flask, add benzaldehyde (10 mmol, 1.06 g), aniline (10 mmol, 0.93

g), diethyl phosphite (10 mmol, 1.38 g), and Copper(II) nitrate trihydrate (1 mmol, 0.24 g).

Add 15 mL of acetonitrile to the flask.

Stir the mixture at room temperature for 5 hours.

Monitor the reaction by TLC. After completion, add 30 mL of water to the reaction mixture.

Extract the product with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to give the

pure α-aminophosphonate.
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Reactants & Catalyst

Reaction Process Workup & Purification

Aldehyde

Mix in Acetonitrile

Amine

Dialkyl Phosphite

Cu(NO₃)₂·3H₂O

Stir at RT (5 h) Add Water Extract with EtOAc Wash & Dry Recrystallize Pure α-Aminophosphonate

Click to download full resolution via product page

Workflow for the Copper(II) Nitrate Catalyzed Kabachnik-Fields Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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